3-Benzoylpropionic acid
Overview
Description
3-Benzoylpropionic acid, also known as 4-oxo-4-phenylbutanoic acid, is an organic compound with the molecular formula C10H10O3. It is a white crystalline solid that is soluble in organic solvents.
Mechanism of Action
Target of Action
3-Benzoylpropionic acid primarily targets the respiratory system . The compound’s interaction with this system can lead to various physiological effects, which are further discussed in the subsequent sections.
Mode of Action
It has been found that the compound can be used as an intermediate in organic synthesis for the preparation of other organic compounds . This suggests that it may interact with its targets through chemical reactions that modify the structure or function of the target molecules.
Result of Action
The main product of the oxidation of this compound is the corresponding carboxylic acid . This reaction is first order dependence each in [this compound], [N-chlorobenzamide] and [H+] . The rate decreases with the addition of benzamide, one of the products of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the reaction is enhanced by lowering the dielectric constant of the reaction medium . Additionally, safety data suggests that dust formation should be avoided and personal protective equipment should be used when handling the compound, indicating that its action, efficacy, and stability may be affected by physical conditions such as dust levels and protective measures .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as an intermediate in organic synthesis for the preparation of other organic compounds .
Cellular Effects
It has been reported that 3-Benzoylpropionic acid derivatives possess an immunomodulative activity and suppress adjuvant arthritis .
Molecular Mechanism
It has been reported that the oxidation of this compound by N-chlorobenzamide in aqueous acetic acid medium in the presence of perchloric acid has been investigated .
Temporal Effects in Laboratory Settings
The thermal behavior of this compound was investigated using single-crystal and synchrotron powder X-diffraction, as well as differential scanning calorimetry analysis . The study revealed the existence of two subtly distinct structures of this compound, with different numbers of molecules in the asymmetric unit .
Metabolic Pathways
It is known that it can be used as an intermediate in organic synthesis for the preparation of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzoylpropionic acid can be synthesized through several methods:
Friedel-Crafts Acylation: One common method involves the reaction of succinic anhydride with benzene in the presence of aluminum chloride as a catalyst.
Grignard Reaction: Another method involves the reaction of succinic anhydride with phenylmagnesium bromide, followed by hydrolysis to yield this compound.
Reduction of Benzoylacrylic Acid: This method involves the reduction of benzoylacrylic acid using suitable reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-Benzoylpropionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as N-chlorobenzamide in the presence of perchloric acid.
Common Reagents and Conditions:
Oxidation: N-chlorobenzamide, perchloric acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired derivative.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: 3-phenylpropionic acid.
Substitution: Various substituted derivatives.
Scientific Research Applications
3-Benzoylpropionic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Benzoylpropionic acid can be compared with other similar compounds such as:
4-oxo-4-phenylbutanoic acid: Similar in structure but differs in the position of the carbonyl group.
3-phenylpropionic acid: Lacks the carbonyl group, resulting in different chemical properties and reactivity.
Benzoylacrylic acid: Contains a double bond, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a benzoyl group and a propionic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-oxo-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQLIDDEQAJAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062149 | |
Record name | Benzenebutanoic acid, .gamma.-oxo- | |
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Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3-Benzoylpropionic acid | |
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Vapor Pressure |
0.0000973 [mmHg] | |
Record name | 3-Benzoylpropionic acid | |
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CAS No. |
2051-95-8 | |
Record name | 3-Benzoylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzoylpropionic acid | |
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Record name | 3-Benzoylpropionic acid | |
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Record name | 3-Benzoylpropionic acid | |
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Record name | Benzenebutanoic acid, .gamma.-oxo- | |
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Record name | Benzenebutanoic acid, .gamma.-oxo- | |
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Record name | 3-benzoylpropionic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.487 | |
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Record name | 3-BENZOYLPROPIONIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV05GZ4D9Z | |
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Retrosynthesis Analysis
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